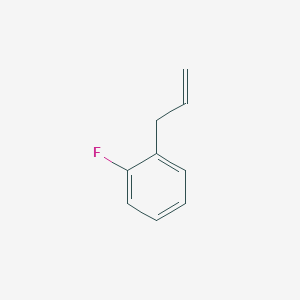

3-(2-Fluorophenyl)-1-propene

Description

BenchChem offers high-quality 3-(2-Fluorophenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEOGDXJDCCGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596259 | |

| Record name | 1-Fluoro-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56314-65-9 | |

| Record name | 1-Fluoro-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(2-Fluorophenyl)-1-propene from 2-fluorobenzaldehyde

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for converting 2-fluorobenzaldehyde into 3-(2-fluorophenyl)-1-propene, a valuable synthetic intermediate in medicinal chemistry and materials science. We offer a detailed examination of three core strategies: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and a Grignard addition followed by elimination. This document is structured to provide researchers, chemists, and drug development professionals with not only step-by-step protocols but also the underlying mechanistic principles and practical considerations for each approach. By explaining the causality behind experimental choices and providing a comparative analysis, this guide serves as a practical resource for selecting and optimizing the most suitable synthetic route based on desired outcomes such as yield, stereoselectivity, and operational simplicity.

Introduction to Synthetic Strategy

The transformation of an aldehyde to an alkene is a cornerstone of modern organic synthesis. The target molecule, 3-(2-fluorophenyl)-1-propene, requires the formation of a new carbon-carbon double bond by adding a three-carbon allyl group to the carbonyl of 2-fluorobenzaldehyde. The choice of synthetic route is critical and is dictated by factors including stereochemical control, functional group tolerance, reagent availability, and scalability. This guide will dissect the most robust and widely employed olefination reactions applicable to this specific transformation.

Core Synthetic Methodologies

The Wittig Reaction: A Classic Approach to (Z)-Alkene Synthesis

The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), is a powerful method for converting aldehydes and ketones into alkenes.[1] The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which acts as a nucleophile to attack the carbonyl carbon.[2][3] A key advantage of using non-stabilized ylides, such as the allylic ylide required for this synthesis, is their propensity to produce (Z)-alkenes with moderate to high selectivity under kinetic control.[1][4][5]

The synthesis proceeds in two primary stages: the formation of the phosphonium ylide and its subsequent reaction with the aldehyde.

-

Ylide Formation: Allyl bromide is reacted with triphenylphosphine in an SN2 reaction to form allyltriphenylphosphonium bromide.[6] The protons on the carbon adjacent to the positively charged phosphorus are acidic and can be removed by a strong base (e.g., n-butyllithium, sodium hydride) to generate the nucleophilic ylide.[6]

-

Olefination: The negatively charged carbon of the ylide attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[2][4][7] This unstable intermediate rapidly collapses in a retro-[2+2] cycloaddition, yielding the desired alkene and triphenylphosphine oxide. The formation of the extremely stable phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[3]

}

Workflow for the Wittig Reaction.

Part A: Preparation of Allyltriphenylphosphonium Bromide

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (1.0 eq) and an appropriate solvent (e.g., toluene, acetonitrile).

-

Add allyl bromide (1.1 eq) dropwise to the solution at room temperature.

-

Heat the mixture to reflux and maintain for 12-24 hours. The phosphonium salt will precipitate as a white solid.[8]

-

Cool the mixture to room temperature, and collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials and dry under vacuum.

Part B: Wittig Olefination

-

Suspend the dried allyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

-

Allow the solution to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

-

Cool the reaction mixture back to -78 °C and add a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

| Feature | Assessment |

| Stereoselectivity | Generally provides the (Z)-alkene with non-stabilized ylides.[5] |

| Yield | Moderate to good, but can be affected by steric hindrance. |

| Workup | Can be challenging due to the difficulty of removing the triphenylphosphine oxide byproduct, which often co-elutes with the product during chromatography.[7] |

| Reagent Handling | Requires strong, air- and moisture-sensitive bases like n-BuLi, necessitating inert atmosphere techniques. |

| Functional Groups | Tolerates a wide range of functional groups, though sensitive to acidic protons and other electrophilic sites.[1] |

The Horner-Wadsworth-Emmons (HWE) Reaction: A Route to (E)-Alkenes

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate carbanion.[9] These carbanions are more nucleophilic and generally less basic than their phosphonium ylide counterparts.[9] The primary advantage of the HWE reaction is its strong preference for forming the thermodynamically more stable (E)-alkene.[9][10]

-

Phosphonate Preparation: The required diethyl allylphosphonate is typically synthesized via the Michaelis-Arbuzov reaction, where an allyl halide is heated with triethyl phosphite.

-

Carbanion Formation: The phosphonate is deprotonated using a base (e.g., NaH, K₂CO₃) to form a stabilized phosphonate carbanion.[10]

-

Olefination: The phosphonate carbanion undergoes nucleophilic addition to the 2-fluorobenzaldehyde carbonyl group. This forms an intermediate oxaphosphetane.[9][10] Unlike the kinetically controlled Wittig reaction with non-stabilized ylides, the intermediates in the HWE reaction can often equilibrate to the more stable arrangement, which leads to the trans-oxaphosphetane. Subsequent elimination yields the (E)-alkene and a water-soluble dialkyl phosphate salt.[9]

}

Workflow for the HWE Reaction.

-

Place sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere.

-

Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then add anhydrous THF.

-

Cool the suspension to 0 °C (ice bath).

-

Add diethyl allylphosphonate (1.2 eq) dropwise via syringe. Hydrogen gas will evolve.

-

Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases.

-

Cool the resulting carbanion solution to 0 °C and add a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow, dropwise addition of water.

-

Dilute with diethyl ether and wash with water (2x) and brine (1x). The phosphate byproduct will be removed into the aqueous layers.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

| Feature | Assessment |

| Stereoselectivity | Excellent selectivity for the (E)-alkene.[9][10] |

| Yield | Generally high yields. |

| Workup | Significantly easier than the Wittig reaction, as the dialkyl phosphate byproduct is water-soluble and easily removed by aqueous extraction.[9] |

| Reagent Handling | While NaH is pyrophoric and requires careful handling, other bases like K₂CO₃ can sometimes be used under milder conditions.[10] |

| Reactivity | Phosphonate carbanions are more reactive than stabilized Wittig ylides and can react with more hindered ketones.[11] |

Grignard Addition Followed by Elimination

This two-step sequence provides an alternative to phosphorus-based olefination. It involves the nucleophilic addition of an allyl Grignard reagent to 2-fluorobenzaldehyde, forming a secondary alcohol, which is then eliminated to form the alkene.

-

Grignard Reagent Formation & Addition: Allylmagnesium bromide is prepared by reacting allyl bromide with magnesium turnings in an ether solvent.[12][13] This organometallic reagent then acts as a potent nucleophile, attacking the carbonyl carbon of 2-fluorobenzaldehyde to form a magnesium alkoxide intermediate. An acidic workup protonates the alkoxide to yield the secondary alcohol, 1-(2-fluorophenyl)but-3-en-1-ol.[14]

-

Elimination: The hydroxyl group of the alcohol is a poor leaving group. To facilitate elimination, it must first be converted into a better leaving group. A common method is to convert it to a tosylate (using tosyl chloride and a base like pyridine) followed by an E2 elimination with a strong, non-nucleophilic base (e.g., DBU, potassium tert-butoxide). This second step forms the target double bond.

}

Grignard Addition-Elimination Pathway.

Part A: Grignard Addition

-

Prepare allylmagnesium bromide in situ by slowly adding allyl bromide (1.1 eq) to a suspension of magnesium turnings (1.2 eq) in anhydrous diethyl ether under an inert atmosphere. Maintain the temperature below 10 °C to prevent Wurtz coupling.[13]

-

Once the Grignard reagent has formed, cool the solution to 0 °C.

-

Add a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract with diethyl ether (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol.

Part B: Tosylation and Elimination

-

Dissolve the crude alcohol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Add pyridine (2.0 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Wash the reaction mixture with cold 1M HCl (to remove pyridine), water, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to give the crude tosylate, which is often used directly in the next step.

-

Dissolve the crude tosylate in THF and add 1,8-Diazabicycloundec-7-ene (DBU, 1.5 eq).

-

Heat the mixture to reflux and stir for 6-12 hours.

-

Cool the reaction, dilute with diethyl ether, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by flash column chromatography.

| Feature | Assessment |

| Stereoselectivity | The elimination step typically follows Zaitsev's rule, but stereoselectivity is not as predictable as with Wittig or HWE and may yield E/Z mixtures. |

| Yield | Can be high, but the multi-step nature can lead to lower overall yields. |

| Workup | Involves two separate reaction and workup procedures. |

| Reagent Handling | Grignard reagents are highly sensitive to water and protic solvents. Tosyl chloride is a lachrymator. |

| Applicability | A robust, classic method that avoids phosphorus reagents but is more labor-intensive. |

Comparative Analysis of Synthetic Routes

| Method | Primary Product | Typical Yield | Workup Complexity | Key Strengths | Key Weaknesses |

| Wittig Reaction | (Z)-alkene | 60-80% | High | High (Z)-selectivity with unstabilized ylides. | Difficult removal of Ph₃P=O; requires strong, sensitive bases. |

| HWE Reaction | (E)-alkene | 75-95% | Low | High (E)-selectivity; easy workup (water-soluble byproduct). | Phosphonate reagent must be prepared separately. |

| Grignard/Elimination | E/Z Mixture | 50-75% (overall) | Moderate | Avoids phosphorus reagents; uses common lab reagents. | Multi-step process; lower overall yield; poor stereocontrol. |

Purification and Spectroscopic Characterization

General Purification Protocol

The crude product from any of the above syntheses should be purified by flash column chromatography on silica gel. A non-polar eluent system, such as hexanes or a low-percentage mixture of ethyl acetate in hexanes (e.g., 2-5% EtOAc/hexanes), is typically effective for eluting the non-polar alkene product while retaining more polar impurities.

Expected Spectroscopic Data

While experimental data for the specific target molecule must be acquired, the following table provides expected chemical shifts and signals based on analogous structures.

| Spectroscopy | Expected Signals for 3-(2-Fluorophenyl)-1-propene |

| ¹H NMR | δ 7.20-6.90 (m, 4H, Ar-H), δ 6.10-5.90 (m, 1H, -CH=), δ 5.20-5.00 (m, 2H, =CH₂), δ 3.45 (d, 2H, Ar-CH₂) |

| ¹³C NMR | δ 161 (d, J=245 Hz, C-F) , δ 137 (-CH=) , δ 131-124 (Ar-C) , δ 116 (=CH₂) , δ 115 (d, J=22 Hz, Ar-C) , **δ 34 (Ar-CH₂) ** |

| IR (cm⁻¹) | ~3080 (=C-H stretch), ~1640 (C=C stretch), ~1490, 1450 (Ar C=C stretch), ~1230 (C-F stretch) |

| Mass Spec (m/z) | [M]⁺ = 136.07 |

Conclusion

The synthesis of 3-(2-fluorophenyl)-1-propene from 2-fluorobenzaldehyde can be successfully achieved through several established olefination methods. The choice of method should be guided by the desired stereochemical outcome and practical laboratory considerations.

-

The Wittig reaction is the preferred method for obtaining the (Z)-isomer .

-

The Horner-Wadsworth-Emmons reaction is superior for synthesizing the (E)-isomer , offering high yields and a significantly simpler purification process.

-

The Grignard addition-elimination sequence is a viable, albeit more laborious, alternative that avoids phosphorus-based reagents but offers little stereocontrol.

For applications in drug discovery and development where stereochemical purity is paramount, the HWE and Wittig reactions provide the most reliable and efficient pathways to the respective E and Z isomers of the target compound.

References

-

Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 27 – A Solvent Free Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

CHEM333 Lab Experiment. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

ResearchGate. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Allylic Grignard reagents. Retrieved from [Link]

-

Wikipedia. (2023). Allylmagnesium bromide. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-(2-Fluorophenyl)-1-propene

Abstract

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] 3-(2-Fluorophenyl)-1-propene is a valuable building block that combines the reactivity of an allyl group with the modulating effects of an ortho-fluorine substituent on a phenyl ring. The allyl group provides a reactive handle for a variety of chemical transformations, while the fluorine atom can sterically and electronically influence reaction outcomes and the properties of the final products.[1][2] This guide aims to provide a detailed technical overview of this compound for researchers leveraging its potential in the synthesis of novel chemical entities.

Physicochemical Properties

Precise experimental data for the physicochemical properties of 3-(2-Fluorophenyl)-1-propene are not extensively reported. However, by examining related structures such as allylbenzene and other ortho-substituted allylbenzenes, we can predict its likely characteristics.

| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₉H₉F | Confirmed by various chemical suppliers.[3] |

| Molecular Weight | 136.17 g/mol | Calculated based on the molecular formula.[3] |

| Appearance | Colorless to pale yellow liquid | Allylbenzene and its derivatives are typically liquids at room temperature. |

| Boiling Point | ~150-160 °C | Allylbenzene has a boiling point of 156-157 °C. The introduction of a fluorine atom is expected to have a minor impact on the boiling point. |

| Density | ~0.9-1.0 g/mL | The density of allylbenzene is approximately 0.89 g/mL. The addition of a heavier fluorine atom in place of hydrogen would likely increase the density slightly. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene, chloroform). | As a nonpolar organic molecule, it is expected to exhibit poor aqueous solubility but good solubility in nonpolar organic solvents, similar to allylbenzene.[1] |

| pKa | Not applicable | The molecule does not possess a readily ionizable proton. |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for 3-(2-Fluorophenyl)-1-propene are not widely available. The following are predicted spectral characteristics based on the analysis of its structural features and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and allylic protons. The ortho-fluorine substitution will introduce splitting patterns due to H-F coupling.

-

Aromatic Protons (δ 7.0-7.4 ppm): Four signals corresponding to the protons on the fluorophenyl ring. These protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

-

Internal Alkene Proton (δ ~5.9-6.1 ppm): A multiplet resulting from coupling to the terminal alkene protons and the benzylic protons.

-

Terminal Alkene Protons (δ ~5.0-5.2 ppm): Two distinct multiplets for the two diastereotopic terminal protons, showing geminal, cis, and trans couplings.

-

Benzylic Protons (δ ~3.4 ppm): A doublet corresponding to the two protons adjacent to the aromatic ring, coupled to the internal alkene proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Aromatic Carbons (δ ~115-160 ppm): Six signals for the aromatic carbons. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons will show smaller C-F couplings.

-

Alkene Carbons (δ ~116 and 137 ppm): Two signals for the alkene carbons.

-

Benzylic Carbon (δ ~39 ppm): One signal for the benzylic carbon.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.

-

Aromatic Fluorine (δ ~ -110 to -120 ppm): A single multiplet is expected for the fluorine atom on the aromatic ring, referenced to a standard like CFCl₃. The multiplicity will arise from coupling to the ortho and meta protons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic ring and the alkene functional group.

-

C-H stretch (aromatic): ~3010-3100 cm⁻¹

-

C-H stretch (alkene): ~3080 cm⁻¹

-

C=C stretch (alkene): ~1640 cm⁻¹

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

C-F stretch: ~1200-1250 cm⁻¹

-

=C-H bend (out-of-plane): ~910 and 990 cm⁻¹

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 136

-

Major Fragments: Loss of a hydrogen atom (m/z = 135), and potentially fragmentation of the allyl chain leading to a tropylium-like ion (m/z = 91) after rearrangement, which is common for benzyl-containing compounds. The presence of the C-F bond, which is stronger than a C-H bond, may influence the fragmentation pathways compared to non-fluorinated analogs.[4]

Synthesis Protocols

Several synthetic routes can be envisioned for the preparation of 3-(2-Fluorophenyl)-1-propene. The following are two plausible and commonly employed methods in organic synthesis.

Grignard Reaction

This approach involves the coupling of a Grignard reagent with an appropriate halide.

Workflow: Grignard Synthesis of 3-(2-Fluorophenyl)-1-propene

Caption: Grignard reaction workflow for the synthesis of 3-(2-Fluorophenyl)-1-propene.

Detailed Protocol:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous diethyl ether. Slowly add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Maintain a gentle reflux until all the magnesium has reacted.[5][6]

-

Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 2-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to the stirred solution of allylmagnesium bromide.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction provides an alternative route, forming the double bond by reacting a phosphorus ylide with an aldehyde.

Workflow: Wittig Synthesis of 3-(2-Fluorophenyl)-1-propene

Caption: Wittig reaction workflow for the synthesis of 3-(2-Fluorophenyl)-1-propene.

Detailed Protocol:

-

Preparation of the Phosphonium Salt: A solution of allyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in a suitable solvent like toluene is heated at reflux for several hours. The resulting white precipitate, allyltriphenylphosphonium bromide, is collected by filtration, washed with cold solvent, and dried.[7][8]

-

Ylide Formation and Wittig Reaction: The phosphonium salt is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cooled to 0 °C. A strong base such as n-butyllithium (n-BuLi) (1.0 eq) is added dropwise, resulting in the formation of the orange-red ylide. A solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF is then added slowly to the ylide solution.[7][8]

-

Workup and Purification: After the reaction is complete, it is quenched with water. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The desired product is separated from the triphenylphosphine oxide byproduct by column chromatography.

Reactivity and Potential Transformations

The dual reactivity of the allyl group and the fluorinated aromatic ring in 3-(2-Fluorophenyl)-1-propene makes it a versatile intermediate for further synthetic modifications.

Reactions of the Allyl Group

The terminal double bond is susceptible to a variety of addition reactions.

-

Hydroboration-Oxidation: This two-step reaction sequence can be used to synthesize the corresponding anti-Markovnikov alcohol, 3-(2-fluorophenyl)propan-1-ol. The hydroboration step involves the syn-addition of a borane reagent (e.g., BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide and a base.[9][10][11]

Workflow: Hydroboration-Oxidation

Caption: Hydroboration-oxidation of 3-(2-Fluorophenyl)-1-propene.

-

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom across the double bond.[12][13][14]

Workflow: Epoxidation

Caption: Epoxidation of 3-(2-Fluorophenyl)-1-propene.

Reactions of the Aromatic Ring

The fluorophenyl group can undergo electrophilic aromatic substitution reactions. The ortho-fluoro substituent is a deactivating group but is ortho-, para-directing. Given that the para position is occupied by the allyl group, further substitution is likely to occur at the other ortho or the meta positions, with the outcome influenced by steric hindrance from the allyl group.

Applications in Drug Development and Medicinal Chemistry

Fluorinated aromatic compounds are of significant interest in drug design. The ortho-fluorine in 3-(2-Fluorophenyl)-1-propene can serve several purposes:

-

Metabolic Blocking: The strong C-F bond can block metabolic oxidation at the ortho position, potentially increasing the half-life of a drug candidate.[1][2]

-

Conformational Control: The fluorine atom can influence the preferred conformation of the molecule through steric and electronic interactions, which can be crucial for optimal binding to a biological target.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH.[2]

The versatile reactivity of the allyl group allows for the introduction of various pharmacophores, making 3-(2-Fluorophenyl)-1-propene a valuable starting material for the synthesis of libraries of compounds for biological screening.

Safety and Handling

While a specific safety data sheet for 3-(2-Fluorophenyl)-1-propene should always be consulted, general precautions for handling substituted allylbenzenes should be followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

Hazards: Allylbenzenes can be flammable and may be harmful if inhaled, ingested, or absorbed through the skin. The toxicological properties of 3-(2-Fluorophenyl)-1-propene have not been thoroughly investigated.

Conclusion

3-(2-Fluorophenyl)-1-propene is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its dual functionality, comprising a reactive allyl group and an electronically modified aromatic ring, offers a wide range of possibilities for the construction of complex molecules. While a comprehensive set of experimentally determined physicochemical and spectroscopic data is not yet available, this guide provides a solid foundation based on established chemical principles and data from analogous compounds. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of versatile intermediates like 3-(2-Fluorophenyl)-1-propene is expected to increase, warranting further investigation into its properties and reactivity.

References

-

Derrick, L. C., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 25(9), 1599–1608. [Link]

-

Fier, P. S. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 523-526. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 154-160. [Link]

-

Wikipedia contributors. (2023, November 29). Hydroboration–oxidation reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Khan Academy. (n.d.). Hydroboration-oxidation: Mechanism. [Link]

-

Ashenhurst, J. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

-

Chemistry LibreTexts. (2019, June 5). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. [Link]

-

PubChem. (n.d.). Allylbenzene. [Link]

-

Khan Academy. (n.d.). Hydroboration-oxidation: Mechanism. [Link]

-

University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. [Link]

-

University of California, Davis. (n.d.). Fluorine NMR. [Link]

-

ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. [Link]

-

ResearchGate. (2025, August 6). meta-Chloroperbenzoic Acid (mCPBA): A Versatile Reagent in Organic Synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. [Link]

-

Filo. (2025, February 8). Which of the following alkene is most reactive towards electrophilic addi... [Link]

-

Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. [Link]

-

SlideShare. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

-

YouTube. (2023, June 7). mCPBA Epoxidation (Chem 231). [Link]

-

YouTube. (2021, April 6). 19.7b Wittig Reaction | Organic Chemistry. [Link]

-

Wikipedia contributors. (2023, December 1). Arene substitution pattern. In Wikipedia, The Free Encyclopedia. [Link]

-

Master Organic Chemistry. (n.d.). Formation of epoxides from alkenes using m-CPBA. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Wikipedia contributors. (2023, March 28). Allylmagnesium bromide. In Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (2024, April 19). (Bio)isosteres of ortho- and meta-substituted benzenes. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propene C3H6 CH3CH=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of propene image diagram. [Link]

-

A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. [Link]

-

Thieme. (n.d.). pounds.[1–3] Allylic Grignard reagents. [Link]

-

Reddit. (2017, December 11). Using NMR Spectrum to Identify Ortho, Meta and Para. [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

-

Chemguide. (n.d.). electrophilic addition - unsymmetrical alkenes and hydrogen halides. [Link]

-

Save My Exams. (2025, June 20). Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

- Google Patents. (n.d.). DE19808570C1 - Synthesis reagent comprising benzyl-or allyl-magnesium halide.

-

Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

-

Quora. (2016, December 23). Which is more reactive towards an electrophilic attack, alkynes or alkenes?. [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

1H and 13C NMR spectral data of 3-(2-Fluorophenyl)-1-propene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(2-Fluorophenyl)-1-propene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(2-Fluorophenyl)-1-propene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the spectra, emphasizing the structural elucidation of this fluorinated organic molecule. The guide explains the causal relationships behind chemical shifts and coupling constants, with a particular focus on the influence of the ortho-fluorine substituent. It further outlines a robust, self-validating experimental protocol for acquiring high-fidelity NMR data and presents key structural correlations visually. This work is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Role of NMR in Characterizing Fluorinated Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules. For fluorinated compounds such as 3-(2-Fluorophenyl)-1-propene, which are of increasing importance in medicinal chemistry and materials science, NMR provides critical insights. The presence of the ¹⁹F nucleus (spin I = ½, 100% natural abundance) introduces distinct and informative complexities into both ¹H and ¹³C NMR spectra due to heteronuclear spin-spin coupling.[1] Understanding these H-F and C-F coupling patterns is not merely an academic exercise; it is essential for unambiguous structural confirmation, stereochemical assignment, and purity assessment. This guide will dissect the predicted ¹H and ¹³C NMR spectra of 3-(2-Fluorophenyl)-1-propene, transforming complex raw data into a clear structural narrative.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, a standardized atom numbering system for 3-(2-Fluorophenyl)-1-propene is essential. The structure is presented below.

Caption: Structure of 3-(2-Fluorophenyl)-1-propene with atom numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum of 3-(2-Fluorophenyl)-1-propene is characterized by two distinct regions: the aliphatic region for the propene moiety and the aromatic region for the fluorophenyl group. The key to interpretation lies in understanding the complex splitting patterns arising from both homonuclear (H-H) and heteronuclear (H-F) couplings.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 3-(2-Fluorophenyl)-1-propene in a standard solvent like CDCl₃.

| Protons | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H2 | Vinyl CH | 5.90 - 6.05 | ddt | JH2-H1trans ≈ 17.1, JH2-H1cis ≈ 10.2, JH2-H3 ≈ 6.5 | 1H |

| H1 (trans) | Vinyl CH₂ | 5.15 | ddt | JH1trans-H2 ≈ 17.1, JH1trans-H1cis ≈ 1.5, JH1trans-H3 ≈ 1.5 | 1H |

| H1 (cis) | Vinyl CH₂ | 5.10 | ddt | JH1cis-H2 ≈ 10.2, JH1cis-H1trans ≈ 1.5, JH1cis-H3 ≈ 1.0 | 1H |

| H3 | Allylic CH₂ | 3.45 | dt | JH3-H2 ≈ 6.5, JH3-H1 ≈ 1.3, ⁵JH3-F ≈ 2.0 | 2H |

| H5' | Aromatic CH | 7.20 - 7.30 | m | - | 1H |

| H8' | Aromatic CH | 7.15 - 7.25 | m | - | 1H |

| H6' | Aromatic CH | 7.00 - 7.10 | m | - | 1H |

| H7' | Aromatic CH | 7.00 - 7.10 | m | - | 1H |

Interpretation and Rationale

-

Vinyl Protons (H1, H2) : The vinyl group protons (CH=CH₂) form a complex AMX spin system. The H2 proton, being coupled to the two non-equivalent terminal protons (H1-cis and H1-trans) and the allylic H3 protons, appears as a doublet of doublets of triplets (ddt). The large coupling constants (~17 Hz and ~10 Hz) are characteristic of trans and cis vicinal couplings, respectively, across a double bond.[2] The terminal H1 protons are split by H2 and show a small geminal coupling (~1.5 Hz) to each other.[2]

-

Allylic Protons (H3) : The allylic protons (H3) are shifted downfield to approximately 3.45 ppm due to the influence of both the adjacent double bond and the aromatic ring. They appear as a doublet of triplets (dt), primarily split by the vicinal H2 proton (~6.5 Hz) and showing smaller allylic coupling to the terminal H1 protons.[3] Crucially, a long-range five-bond coupling to the fluorine atom (⁵JH3-F) of approximately 2.0 Hz is expected, which will further broaden or split this signal.[4]

-

Aromatic Protons (H5', H6', H7', H8') : The four aromatic protons resonate in the 7.00-7.30 ppm range. Their splitting pattern is complex due to mutual H-H coupling and additional H-F coupling. The fluorine atom couples most strongly to the ortho proton H8' (³JH8'-F ≈ 8-10 Hz) and the meta proton H6' (⁴JH6'-F ≈ 5-7 Hz).[5] The para coupling to H7' is typically smaller (⁵JH7'-F ≈ 1-2 Hz). These overlapping multiplets require higher field strength or 2D NMR techniques for complete resolution.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The spectrum is particularly informative due to the large, characteristic C-F coupling constants that simplify the assignment of the aromatic carbons.

Predicted ¹³C NMR Data

| Carbon | Assignment | Predicted δ (ppm) | C-F Coupling (J, Hz) |

| C9' | Aromatic C-F | 160.5 | ¹JCF ≈ 245 |

| C2 | Vinyl CH | 136.0 | - |

| C4' | Aromatic C-ipso | 131.5 | ²JCF ≈ 15 |

| C8' | Aromatic CH | 128.8 | ²JCF ≈ 8 |

| C6' | Aromatic CH | 127.5 | ³JCF ≈ 4 |

| C7' | Aromatic CH | 124.2 | ⁴JCF ≈ 3 |

| C5' | Aromatic CH | 115.4 | ³JCF ≈ 22 |

| C1 | Vinyl CH₂ | 116.5 | - |

| C3 | Allylic CH₂ | 34.0 | ⁴JCF ≈ 2 |

Interpretation and Rationale

-

Aromatic Carbons : The most striking feature is the signal for C9', the carbon directly bonded to fluorine. It appears far downfield (~160.5 ppm) and is split into a large doublet with a one-bond coupling constant (¹JCF) of approximately 245 Hz.[6] This is a definitive diagnostic peak. The other aromatic carbons also exhibit splitting due to two-, three-, and four-bond couplings to fluorine, with magnitudes that decrease with distance, aiding their assignment.[6] For instance, the ipso-carbon C4' and the ortho-carbon C8' show significant two-bond couplings.

-

Alkene and Alkyl Carbons : The chemical shifts for the propene carbons (C1, C2, C3) are consistent with standard values for an allylbenzene system.[7][8] C1 (the terminal CH₂) resonates around 116.5 ppm, while the internal CH (C2) is further downfield at ~136.0 ppm. The allylic CH₂ carbon (C3) appears in the aliphatic region around 34.0 ppm. A small four-bond C-F coupling may be observable on C3 upon high-resolution measurement.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is paramount for obtaining high-quality, reproducible NMR data. This section provides a self-validating methodology for a compound like 3-(2-Fluorophenyl)-1-propene.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation :

-

Rationale : Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and has a minimal residual solvent signal that does not typically interfere with the analyte signals.[9] Tetramethylsilane (TMS) is the universally accepted internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.[10]

-

Protocol :

-

Accurately weigh 15 mg of 3-(2-Fluorophenyl)-1-propene into a clean, dry vial.

-

Add 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

-

Vortex gently until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

-

Spectrometer Setup and Calibration :

-

Rationale : Locking, tuning, and shimming are critical steps to ensure high resolution and correct signal shape. The lock system uses the deuterium signal from the solvent to counteract magnetic field drift, while tuning matches the probe's electronics to the sample's properties for maximum signal sensitivity. Shimming optimizes the homogeneity of the magnetic field across the sample volume to achieve narrow, symmetrical peaks.[11]

-

Protocol :

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency to the deuterium signal of CDCl₃.

-

Execute the automatic tune and match procedure for both the ¹H and ¹³C channels.

-

Perform an automated or manual shimming procedure to optimize the field homogeneity, using the lock signal as a reference.

-

-

-

¹H NMR Acquisition :

-

Rationale : A standard 30° pulse angle is used to allow for a shorter relaxation delay between scans without saturating the signals. A relaxation delay of 1-2 seconds is typically sufficient for small molecules.

-

Parameters :

-

Spectrometer: 400 MHz or higher

-

Pulse Program: zg30

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): ~4.0 s

-

Spectral Width (SW): 20 ppm

-

-

-

¹³C NMR Acquisition :

-

Rationale : ¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, necessitating a significantly larger number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling (zgpg30) is used to remove C-H coupling, resulting in a spectrum of sharp singlets (which are then split only by fluorine).[12]

-

Parameters :

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 s

-

Spectral Width (SW): 240 ppm

-

-

-

Data Processing :

-

Rationale : The raw data (Free Induction Decay, FID) must be mathematically processed to generate the frequency-domain spectrum. This involves Fourier transformation, followed by manual or automatic phase and baseline correction to ensure accurate integration and peak picking.[11]

-

Protocol :

-

Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Manually correct the phase of the spectrum.

-

Apply a polynomial function for baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum similarly.

-

Integrate the signals in the ¹H spectrum and pick peaks for both spectra.

-

-

Conclusion

The ¹H and ¹³C NMR spectra of 3-(2-Fluorophenyl)-1-propene are rich with structural information. A systematic analysis, paying close attention to the characteristic H-F and C-F coupling constants, allows for the complete and unambiguous assignment of all proton and carbon signals. The large one-bond C-F coupling and the various long-range couplings serve as powerful diagnostic tools for confirming the presence and position of the fluorine substituent. The experimental protocol detailed herein provides a reliable framework for obtaining high-quality data, ensuring that the full analytical power of NMR spectroscopy can be leveraged in the characterization of this and related fluorinated molecules in a research and development setting.

References

-

Alonso, J. L., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

-

My digital library. (2007). Coupling of Protons with Fluorine. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. RSC Publishing. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

Dungan, C. H., & Van Wazer, J. R. (1970). NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. Journal of the American Chemical Society, 82(1), 58-61. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-991. [Link]

-

ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. RSC Publishing. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propene. [Link]

-

SpectraBase. (n.d.). 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propene. Wiley. [Link]

-

Hoye, T. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(1), 167-180. [Link]

-

National Institutes of Health. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. PubMed. [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

YouTube. (2015). Carbon13 NMR - Two worked examples. [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

University of Calgary. (n.d.). 13C NMR of 1-Propanol. [Link]

-

Springer. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. [Link]

-

SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [Link]

-

ResearchGate. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. [Link]

-

MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

-

MDPI. (n.d.). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. eclass.uoa.gr [eclass.uoa.gr]

- 5. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR 溶剂 [sigmaaldrich.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(2-Fluorophenyl)-1-propene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3-(2-Fluorophenyl)-1-propene, a molecule of interest in synthetic chemistry and drug development. As a substituted aromatic compound, its structural elucidation is paramount for quality control and mechanistic studies. This document offers a detailed exploration of the theoretical vibrational modes, a field-proven experimental protocol for spectral acquisition, and an in-depth interpretation of the resulting spectrum. By integrating theoretical principles with practical application, this guide serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, enabling accurate and confident structural characterization.

Introduction: The Analytical Significance of Vibrational Spectroscopy

3-(2-Fluorophenyl)-1-propene, also known as 2-allylfluorobenzene, is a versatile chemical intermediate. Its structure incorporates three key functional regions: an ortho-disubstituted benzene ring, a terminal alkene (allyl group), and a carbon-fluorine bond. Each of these components gives rise to characteristic vibrational modes when subjected to infrared radiation.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions within a molecule. By measuring the absorption of infrared light at specific frequencies, a unique spectral fingerprint is generated. This fingerprint provides invaluable information about the functional groups present, the substitution patterns of aromatic rings, and the overall molecular structure. For a molecule like 3-(2-Fluorophenyl)-1-propene, IR spectroscopy is an indispensable tool for confirming its identity, assessing purity, and tracking its transformation in chemical reactions. The strength of the carbon-fluorine bond also imparts unique biological stability, making organofluorine compounds prevalent in pharmaceuticals and agrochemicals[1].

Theoretical Vibrational Mode Analysis

A molecule with N atoms has 3N-6 fundamental vibrational modes (for non-linear molecules). The IR spectrum of 3-(2-Fluorophenyl)-1-propene is a superposition of the vibrations from its constituent parts. Understanding these expected vibrations is the first step in accurate spectral interpretation.

-

Aromatic Ring Vibrations : The 1,2-disubstituted (ortho) benzene ring exhibits several characteristic absorptions.

-

C-H Stretching : Aromatic C-H stretching vibrations typically appear at slightly higher frequencies than their aliphatic counterparts, generally in the 3100-3000 cm⁻¹ region[2].

-

C=C Ring Stretching : The "ring breathing" modes, resulting from the stretching and contracting of the carbon-carbon bonds within the aromatic ring, produce a set of absorptions in the 1600-1450 cm⁻¹ range[2][3].

-

Out-of-Plane (OOP) C-H Bending : The pattern of C-H bending vibrations out of the plane of the ring is highly diagnostic of the substitution pattern. For ortho-disubstituted benzenes, a strong absorption band is expected in the 770-735 cm⁻¹ range[4][5].

-

Overtone/Combination Bands : Weak absorption patterns, often called "benzene fingers," appear between 2000 and 1665 cm⁻¹. The shape of these patterns is also characteristic of the ring's substitution[2][6][7].

-

-

Allyl Group Vibrations : The terminal propene group has its own set of distinct vibrational modes.

-

=C-H Stretching : The sp² hybridized C-H bonds of the vinyl group absorb in the 3100-3020 cm⁻¹ region, often overlapping with the aromatic C-H stretches[3].

-

-CH₂- Stretching : The aliphatic methylene bridge will show symmetric and asymmetric C-H stretching absorptions in the 2960-2850 cm⁻¹ range[3].

-

C=C Stretching : The alkene C=C double bond stretch gives rise to a medium-intensity band around 1645 cm⁻¹.

-

=CH₂ and =CH Bending : Strong out-of-plane bending (wagging) vibrations for monosubstituted alkenes are typically observed near 990 cm⁻¹ and 910 cm⁻¹[3].

-

-

Carbon-Fluorine Bond Vibration :

-

C-F Stretching : The C-F bond is highly polarized, resulting in a strong C-F stretching absorption. Due to coupling with other vibrations, this band can be found over a broad range (1400-1000 cm⁻¹), but for aryl fluorides, it is typically a very intense band around 1250-1100 cm⁻¹[8].

-

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of 3-(2-Fluorophenyl)-1-propene, which is a liquid at standard conditions.

3.1. Instrumentation and Sample Preparation

-

Spectrometer : A modern FTIR spectrometer, such as a Nicolet 6700 or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis[9].

-

Sample Preparation (Neat Liquid Film) :

-

Ensure salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Polish if necessary and store in a desiccator.

-

Place one drop of 3-(2-Fluorophenyl)-1-propene onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Mount the salt plate assembly in the spectrometer's sample holder.

-

3.2. Data Acquisition Parameters

-

Background Spectrum : With the sample chamber empty, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum : Place the prepared sample in the beam path and acquire the sample spectrum.

-

Key Parameters :

-

Spectral Range : 4000 - 650 cm⁻¹

-

Resolution : 4 cm⁻¹[9]

-

Number of Scans : 16-32 scans (co-added to improve signal-to-noise ratio)

-

Apodization : Happ-Genzel

-

3.3. Data Processing

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for acquiring an FTIR spectrum of a liquid sample.

Spectral Interpretation and Structural Verification

The analysis of the IR spectrum involves assigning the observed absorption bands to the specific vibrational modes predicted theoretically. This process confirms the presence of all key structural features.

Key Vibrational Mode Assignments

The following diagram highlights the key bonds within the 3-(2-Fluorophenyl)-1-propene molecule that give rise to its characteristic IR absorptions.

Caption: Molecular structure and key vibrational regions.

Table of Characteristic Absorption Bands

The following table summarizes the expected absorption frequencies and their assignments for 3-(2-Fluorophenyl)-1-propene, providing a guide for interpreting an experimental spectrum.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Feature |

| 3085 - 3060 | Medium-Weak | =C-H Stretch | Alkene & Aromatic |

| 3040 - 3010 | Weak | C-H Stretch | Aromatic |

| 2980 - 2925 | Medium | Asymmetric -CH₂- Stretch | Aliphatic |

| 2855 - 2845 | Medium | Symmetric -CH₂- Stretch | Aliphatic |

| ~1645 | Medium | C=C Stretch | Alkene |

| ~1605, 1580, 1495, 1450 | Medium-Strong | C=C Ring Stretches | Aromatic |

| ~1230 | Strong | C-F Stretch | Aryl-Fluoride |

| ~995 | Strong | =C-H Out-of-Plane Bend | Alkene |

| ~915 | Strong | =CH₂ Out-of-Plane Bend | Alkene |

| 770 - 735 | Strong | C-H Out-of-Plane Bend | Ortho-disubstituted Aromatic |

Detailed Analysis:

-

C-H Stretching Region (3100-2800 cm⁻¹) : This region will contain multiple overlapping peaks. Absorptions observed above 3000 cm⁻¹ are definitive proof of sp² hybridized C-H bonds, confirming the presence of both the aromatic ring and the alkene group[2]. Peaks just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the methylene (-CH₂-) bridge[4].

-

Double Bond Region (1700-1400 cm⁻¹) : A medium intensity peak around 1645 cm⁻¹ is a key indicator of the allyl C=C double bond. A series of sharper peaks between 1600 cm⁻¹ and 1450 cm⁻¹ confirms the presence of the aromatic ring[3][10].

-

Fingerprint Region (< 1400 cm⁻¹) : This region is complex but contains highly diagnostic information.

-

The most intense peak in this region is likely the C-F stretch , expected to be a strong, sharp band around 1230 cm⁻¹. The high electronegativity of fluorine and the strength of the C-F bond contribute to the intensity of this absorption[8].

-

The two strong peaks around 995 cm⁻¹ and 915 cm⁻¹ are characteristic of the out-of-plane C-H bends of a monosubstituted vinyl group (-CH=CH₂) and are crucial for confirming the terminal alkene structure[3].

-

A strong band between 770-735 cm⁻¹ is the definitive marker for the ortho-substitution pattern on the benzene ring[4][5]. The absence of strong bands in the regions for meta- or para-substitution further validates this assignment.

-

Conclusion: A Self-Validating Spectroscopic Profile

The infrared spectrum of 3-(2-Fluorophenyl)-1-propene provides a self-validating system for its structural confirmation. The simultaneous presence of absorptions for aromatic C-H (>3000 cm⁻¹), aliphatic C-H (<3000 cm⁻¹), an alkene C=C (~1645 cm⁻¹), aromatic ring modes (1600-1450 cm⁻¹), a strong C-F stretch (~1230 cm⁻¹), terminal alkene C-H bends (~995 and 915 cm⁻¹), and a characteristic ortho-substitution C-H bend (~750 cm⁻¹) leaves no ambiguity in the identification of the molecule. This technical guide provides the theoretical foundation and practical methodology for researchers to confidently utilize FTIR spectroscopy for the routine and in-depth analysis of this and structurally related compounds, ensuring the integrity and quality of their scientific and developmental work.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

IRUG. Infrared & Raman Users Group. Retrieved from [Link]

-

Molecules. (2014). Special Feature: Organo-Fluorine Chemical Science. MDPI. Retrieved from [Link]

-

Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy. Retrieved from [Link]

-

Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Química Orgánica. IR Spectrum: Aromatics. Retrieved from [Link]

-

ACS Applied Polymer Materials. (2024, January 14). Phosphorus-Siloxane Allyl Compound: Enhancing Bismaleimide Resin's Toughness, Flame Retardancy, and Hydrophobicity without Compromising Strength/Thermal Properties. ACS Publications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. IR Spectrum: Aromatics [quimicaorganica.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectra-analysis.com [spectra-analysis.com]

- 8. bfh.ch [bfh.ch]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

CAS number and molecular structure of 3-(2-Fluorophenyl)-1-propene

A Comprehensive Technical Guide to 3-(2-Fluorophenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 3-(2-Fluorophenyl)-1-propene (CAS No. 56314-65-9), a fluorinated aromatic hydrocarbon of significant interest in synthetic and medicinal chemistry. The strategic incorporation of a fluorine atom at the ortho-position of the phenyl ring imparts unique physicochemical properties that make this compound a valuable building block for advanced materials and, most notably, for the development of novel therapeutic agents. This document details its chemical and physical characteristics, outlines common synthetic pathways, discusses its spectroscopic profile, and explores its applications, with a particular focus on its role as a key intermediate in drug discovery. Safety protocols and handling procedures are also provided to ensure its responsible use in a laboratory setting.

Introduction: The Strategic Role of Fluorine

The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1] The element's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] 3-(2-Fluorophenyl)-1-propene belongs to the class of halogenated aromatic compounds and serves as a prime example of a versatile fluorinated intermediate. The presence of the ortho-fluoro substituent can sterically hinder metabolic attack on the aromatic ring, potentially increasing the half-life of derivative compounds.[1] Furthermore, the allyl group provides a reactive handle for a wide array of chemical transformations, making it a highly sought-after precursor for more complex molecular architectures.

Chemical and Physical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and characteristics of 3-(2-Fluorophenyl)-1-propene are summarized below.

| Property | Value | Reference |

| CAS Number | 56314-65-9 | [2] |

| Molecular Formula | C₉H₉F | [2] |

| Molecular Weight | 136.17 g/mol | [2] |

| IUPAC Name | 1-(prop-2-en-1-yl)-2-fluorobenzene | |

| InChI Key | JWEOGDXJDCCGEP-UHFFFAOYSA-N | [2] |

| Appearance | Not specified; likely a liquid at room temp. | |

| Purity | Typically available at ≥97% | [2] |

Molecular Structure

The structure consists of a benzene ring substituted with a fluorine atom and an allyl group at adjacent (ortho) positions.

Sources

Reactivity of the allyl group in 3-(2-Fluorophenyl)-1-propene

An In-Depth Technical Guide to the Reactivity of the Allyl Group in 3-(2-Fluorophenyl)-1-propene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the allyl group in 3-(2-Fluorophenyl)-1-propene. The presence of the ortho-fluorophenyl substituent introduces significant electronic and steric influences that modulate the typical reaction pathways of an allylic system. This document explores key transformations including electrophilic additions, oxidation, reduction, and palladium-catalyzed cross-coupling reactions. Detailed mechanistic discussions, validated experimental protocols, and comparative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile building block. The strategic manipulation of the allyl moiety in this fluorinated scaffold holds considerable potential for the synthesis of complex molecular architectures and novel pharmaceutical agents.

Introduction: The Allyl Group in a Fluorinated Aromatic Context

The allyl group, characterized by a methylene bridge adjacent to a vinyl group (-CH₂-CH=CH₂), is a cornerstone of synthetic organic chemistry due to its versatile reactivity. It can undergo reactions at the double bond, at the allylic C-H bonds, or participate in rearrangements.[1][2] The molecule 3-(2-Fluorophenyl)-1-propene, an analogue of allylbenzene[3], combines this reactive functional group with a fluorinated aromatic ring.

The introduction of a fluorine atom at the ortho position of the phenyl ring is not a trivial substitution. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, while its lone pairs can participate in resonance. Furthermore, the ortho positioning creates a unique steric and electronic environment that can profoundly influence the reactivity of the adjacent allyl group. Specifically, the C-H bonds ortho to fluorine substituents in fluoroarenes exhibit enhanced reactivity with metal centers, a phenomenon that can be leveraged for selective C-H functionalization.[4][5] This guide dissects these influences and provides a framework for predicting and controlling the chemical behavior of 3-(2-Fluorophenyl)-1-propene.

Core Reactivity Pathways: A Strategic Overview

The reactivity of 3-(2-Fluorophenyl)-1-propene can be categorized into several key pathways, each offering a distinct synthetic opportunity. The choice of reagents and conditions determines whether the reaction occurs at the terminal double bond, the allylic position, or involves the entire allylic system.

Figure 1: Key reactivity pathways for 3-(2-Fluorophenyl)-1-propene.

Reactions at the Carbon-Carbon Double Bond

The π-bond of the allyl group is electron-rich and susceptible to a variety of addition reactions.

Anti-Markovnikov Hydration: Hydroboration-Oxidation

The hydroboration-oxidation reaction is a two-step process that achieves the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol.[6][7] This transformation is highly regioselective, with the boron atom adding to the less substituted carbon of the alkene, and stereospecific, with the H and OH groups added in a syn fashion.[6][8]

Causality: The regioselectivity is driven by both electronic and steric factors. Borane (BH₃) acts as an electrophile. In the transition state, a partial positive charge develops on the more substituted carbon (the benzylic position), which is stabilized by the aromatic ring. Sterically, the bulky borane group preferentially adds to the less hindered terminal carbon. The subsequent oxidation with hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[7]

-

Setup: A dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 3-(2-Fluorophenyl)-1-propene (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). The flask is cooled to 0 °C in an ice bath.

-

Hydroboration: A 1.0 M solution of borane-THF complex (BH₃·THF, 11 mL, 11 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 2 hours.

-

Oxidation: The flask is cooled again to 0 °C. Slowly and carefully, water (5 mL) is added to quench excess borane, followed by aqueous sodium hydroxide (3 M, 5 mL). A 30% aqueous solution of hydrogen peroxide (H₂O₂, 5 mL) is then added dropwise, ensuring the internal temperature does not exceed 40 °C.

-

Workup: The reaction mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-(2-Fluorophenyl)propan-1-ol.[9]

Figure 2: Workflow for hydroboration-oxidation of 3-(2-Fluorophenyl)-1-propene.

Epoxidation

The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide.[10] This reaction is generally stereospecific, with the geometry of the starting alkene being retained in the epoxide product.

Causality: The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step, often referred to as the "butterfly" mechanism. This concerted nature ensures the stereospecificity of the transformation.[11]

-

Setup: To a solution of 3-(2-Fluorophenyl)-1-propene (10 mmol) in dichloromethane (DCM, 50 mL) in a 250 mL flask, add sodium bicarbonate (20 mmol) to buffer the acidic byproduct.

-

Reaction: Cool the mixture to 0 °C. Add m-CPBA (77% max, ~13 mmol) portion-wise over 20 minutes.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Once complete, filter the mixture to remove sodium bicarbonate and the m-chlorobenzoic acid byproduct. Wash the filtrate with a saturated solution of sodium sulfite, then with saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude epoxide, which can be further purified by chromatography if necessary.

Catalytic Hydrogenation

The double bond can be readily reduced to a single bond through catalytic hydrogenation, converting the allyl group to a propyl group.

Causality: The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on carbon.[12] Both hydrogen and the alkene adsorb onto the catalyst surface, facilitating the stepwise addition of two hydrogen atoms to the same face of the double bond (syn-addition).

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 3-(2-Fluorophenyl)-1-propene (10 mmol) in ethanol or ethyl acetate (50 mL).

-

Catalyst: Add palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 3-4 atm.

-

Reaction: Agitate the mixture at room temperature until hydrogen uptake ceases (typically 2-12 hours).

-

Workup: Carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting 1-Fluoro-2-propylbenzene is often of sufficient purity for subsequent steps, or it can be purified by distillation.

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[13][14] In this context, 3-(2-Fluorophenyl)-1-propene can serve as the alkene partner.

Causality: The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[13]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

-